4-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]phenol
Description
Properties
IUPAC Name |
(4-hydroxyphenyl)-[4-(4-methoxybenzenecarbothioyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-23-17-8-4-15(5-9-17)19(25)21-12-10-20(11-13-21)18(24)14-2-6-16(22)7-3-14/h2-9,22H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZUGHZSKMHUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]phenol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Mannich reaction, which incorporates the piperazine ring into the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially involving the phenol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism by which 4-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]phenol exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway.
Protein Kinase Inhibition: Some derivatives of this compound have shown protein kinase inhibition activity, which can be crucial in regulating cell growth and proliferation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Dual vs. Single Carbothioyl Groups : The target compound’s dual carbothioyl groups increase molecular weight and lipophilicity compared to analogs with single C=S or C=O groups (e.g., vs. ). This may enhance membrane permeability in biological systems.
- Phenolic vs.
- Sulfur vs. Oxygen : Carbothioyl groups (C=S) exhibit lower hydrogen-bonding capacity but higher electrophilicity compared to carboxamides (C=O), influencing interactions with biological targets .
Challenges and Opportunities
- Synthesis Complexity : Dual carbothioyl groups may require stringent conditions to avoid oxidation or side reactions.
- Toxicity and Stability : Sulfur-containing compounds can exhibit higher toxicity or metabolic instability compared to oxygen analogs, necessitating detailed safety profiling.
- Market Potential: The growing demand for sulfur-rich intermediates in pharmaceuticals (projected CAGR of 10% for related compounds ) positions the target compound as a candidate for niche applications.
Biological Activity
Chemical Structure and Properties
The molecular formula of 4-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]phenol is with a molecular weight of approximately 378.51 g/mol. The compound features a piperazine ring, which is known for its role in various biological activities, and carbothioyl groups that enhance its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the carbothioyl group may enhance membrane permeability, leading to increased efficacy against bacterial strains.
- Anticancer Properties : Research indicates that derivatives of piperazine can induce apoptosis in cancer cells by activating specific signaling pathways. The phenolic structure may also contribute to antioxidant activity, reducing oxidative stress in cells.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially affecting the growth and proliferation of target cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various piperazine derivatives. The results indicated that compounds similar to this compound showed promising activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Cytotoxicity Against Cancer Cells : In vitro studies conducted on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations of 25 µM and higher. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting a mechanism involving mitochondrial dysfunction.
- Enzyme Inhibition Studies : A recent investigation into the enzyme inhibitory potential of this compound highlighted its ability to inhibit certain kinases involved in cancer progression. IC50 values were reported in the low micromolar range, indicating strong inhibitory activity .
Data Summary Table
| Biological Activity | Mechanism | Study Reference | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Membrane disruption | Journal of Medicinal Chemistry | 10-50 µg/mL |
| Anticancer | Apoptosis induction | Cancer Research Journal | 25 µM |
| Enzyme inhibition | Kinase inhibition | Biochemical Journal | Low micromolar range |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 4-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]phenol?
- Methodology :
- Step 1 : Start with functionalizing the piperazine core. Piperazine derivatives are often synthesized via nucleophilic substitution or coupling reactions. For example, carbothioyl groups can be introduced using thiocarbonyl chloride (CSCl₂) under inert conditions .
- Step 2 : Attach the 4-methoxybenzenecarbothioyl moiety. This requires thioacylation of piperazine using 4-methoxybenzoyl chloride derivatives, typically in anhydrous DCM with a base like triethylamine to scavenge HCl .
- Step 3 : Couple the phenol group. Use Mitsunobu conditions (e.g., DIAD, PPh₃) or Ullmann-type coupling for aryl ether formation .
- Validation : Monitor reactions via TLC and confirm purity through HPLC (>95%) .
Q. How can the compound’s structure be rigorously characterized?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and carbothioyl linkages. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and thiocarbonyl carbons (δ ~190–200 ppm in ¹³C NMR) are diagnostic .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding, as demonstrated for related piperazine-carbothioamide derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Screening Protocols :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to controls like cisplatin .
- Enzyme Inhibition : Test carbonic anhydrase (hCA I/II) or kinase inhibition via fluorometric assays. For example, hCA inhibition is measured using 4-nitrophenyl acetate hydrolysis .
- Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors, given piperazine’s affinity for CNS targets .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- SAR Framework :
- Variation of Substituents : Synthesize analogs with modified methoxy groups (e.g., ethoxy, halogenated) or alternate carbothioyl moieties (e.g., benzothiazole). Compare bioactivity trends .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen bond donors/acceptors. For instance, the phenol group may enhance solubility and target binding .
- Data Integration : Corrogate SAR with ADMET predictions (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetics .
Q. What computational methods validate the compound’s interaction with biological targets?
- Modeling Approaches :
- Molecular Docking : Dock into crystal structures of hCA II (PDB: 3KS3) or kinase domains (e.g., EGFR, PDB: 1M17) using AutoDock Vina. Focus on thiourea-pi interactions with active-site residues .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Measure RMSD/RMSF values to confirm target engagement .
- Free Energy Calculations : Use MM-PBSA to quantify binding affinities (ΔG) and identify key residue contributions .
Q. How to resolve contradictions in biological data (e.g., cytotoxicity vs. enzyme inhibition)?
- Case Study : If the compound shows cytotoxicity but no hCA inhibition:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
